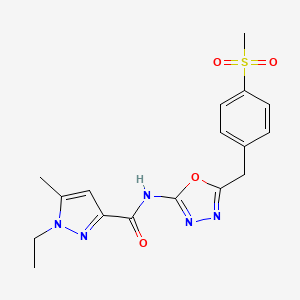
1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide represents a novel chemical entity with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various biological models, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H19N5O4S
- Molecular Weight : 389.4 g/mol
- CAS Number : 1171746-26-1
The compound features a complex structure that includes a pyrazole ring, an oxadiazole moiety, and a methylsulfonyl group, which are crucial for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O4S |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1171746-26-1 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess bactericidal effects against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonamide functionality in enhancing potency against Mtb and multidrug-resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines. For example, compounds with similar pyrazole structures have shown IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines . The presence of electron-donating groups on the phenyl ring was found to be critical for enhancing anticancer activity .
Anti-inflammatory Effects
Inhibition of cyclooxygenase (COX) enzymes is another area of interest. Pyrazole derivatives have been reported to exhibit selective COX-II inhibitory activity, suggesting potential applications in treating inflammatory conditions. Some compounds showed IC50 values significantly lower than established COX-II inhibitors like Celecoxib .
Table 2: Biological Activities Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Mtb; MIC < 0.5 μM |
| Anticancer | Cytotoxic to Jurkat and A-431 cells; IC50 < Doxorubicin |
| Anti-inflammatory | Selective COX-II inhibition; IC50 < Celecoxib |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazole ring and the introduction of sulfonamide groups significantly influence biological activity. The presence of specific substituents can enhance binding affinity to biological targets or improve pharmacokinetic properties.
Key Findings from SAR Studies
- Sulfonamide Group : Essential for antibacterial activity.
- Methyl Substituents : Enhance lipophilicity and cellular uptake.
- Phenyl Ring Modifications : Critical for anticancer efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in Nature explored the activity of related pyrazole compounds against Mtb. The findings suggested that the incorporation of a sulfonamide group significantly increased the bactericidal effects compared to analogous compounds lacking this feature .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that modifications to the pyrazole core improved cytotoxicity. Compounds were tested against A-431 and Jurkat cells, revealing promising results with IC50 values comparable to leading chemotherapeutic agents .
属性
IUPAC Name |
1-ethyl-5-methyl-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-22-11(2)9-14(21-22)16(23)18-17-20-19-15(26-17)10-12-5-7-13(8-6-12)27(3,24)25/h5-9H,4,10H2,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIUAXCKFNHWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













